1,2-Benzenediamine,n1,n1,3-trimethyl-
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Overview
Description
1,2-Benzenediamine,n1,n1,3-trimethyl- is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is also known by its CAS number 183251-83-4 . This compound is characterized by the presence of two amino groups attached to a benzene ring, with three methyl groups further substituting the nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine,n1,n1,3-trimethyl- can be synthesized through various synthetic routes. One common method involves the methylation of 1,2-benzenediamine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically requires a solvent like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenediamine,n1,n1,3-trimethyl- often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine,n1,n1,3-trimethyl- undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,2-Benzenediamine,n1,n1,3-trimethyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine,n1,n1,3-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine: Lacks the methyl groups, making it less hydrophobic and potentially less reactive in certain chemical reactions.
1,3-Benzenediamine,n1,n1,3-trimethyl-: Differently substituted, leading to variations in reactivity and applications.
1,4-Benzenediamine,n1,n1,3-trimethyl-: Positional isomer with distinct chemical properties and uses.
Uniqueness
1,2-Benzenediamine,n1,n1,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity and can influence its reactivity and interaction with other molecules .
Properties
IUPAC Name |
1-N,1-N,3-trimethylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-5-4-6-8(9(7)10)11(2)3/h4-6H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTYBPGQJHROFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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